Butyrolactone Ii

Description

Properties

IUPAC Name |

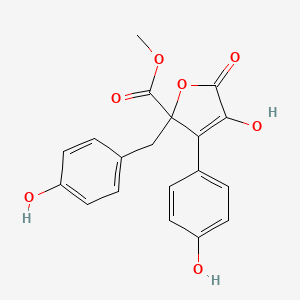

methyl (2R)-4-hydroxy-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-oxofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O7/c1-25-18(24)19(10-11-2-6-13(20)7-3-11)15(16(22)17(23)26-19)12-4-8-14(21)9-5-12/h2-9,20-22H,10H2,1H3/t19-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEKPZNDJHWFONI-LJQANCHMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(C(=C(C(=O)O1)O)C2=CC=C(C=C2)O)CC3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@]1(C(=C(C(=O)O1)O)C2=CC=C(C=C2)O)CC3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017691 | |

| Record name | Butyrolactone II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87414-44-6 | |

| Record name | Butyrolactone II | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87414-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyrolactone II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery of Butyrolactone II in Aspergillus terreus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, biosynthesis, and biological activities of Butyrolactone II, a significant secondary metabolite isolated from the filamentous fungus Aspergillus terreus. This document provides a comprehensive overview of the experimental protocols for its isolation and characterization, quantitative data on its bioactivities, and a detailed examination of its role in key signaling pathways, making it a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

Aspergillus terreus, a ubiquitous soil-dwelling fungus, is a prolific producer of a diverse array of secondary metabolites with significant biological activities. Among these are the butyrolactones, a class of compounds characterized by a γ-butyrolactone ring structure. This compound, alongside its analogue Butyrolactone I, has garnered considerable interest due to its potential therapeutic applications. Early investigations into the secondary metabolites of A. terreus, often as a byproduct of research on cholesterol-lowering statins, led to the isolation and characterization of these compounds.[1][2] This guide focuses specifically on this compound, detailing its discovery and the scientific investigations that have illuminated its biological functions.

Experimental Protocols

The isolation and purification of this compound from Aspergillus terreus cultures are critical steps for its study. The following protocols are based on established methodologies.

Fungal Strain and Fermentation

-

Strain: Aspergillus terreus (e.g., DRCC 152, a mutant from ATCC 20542) is commonly used.[2]

-

Fermentation: Solid-state fermentation has proven effective for the production of this compound.[2]

-

A solid substrate, such as wheat bran, is sterilized.

-

The substrate is inoculated with a spore suspension of A. terreus.

-

The culture is incubated under controlled temperature and humidity for a period of 7-10 days to allow for fungal growth and metabolite production.

-

Extraction of this compound

Following fermentation, the fungal biomass is subjected to solvent extraction to isolate the crude secondary metabolites.

-

The fermented solid substrate is extracted exhaustively with an organic solvent, typically ethyl acetate.[2]

-

The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

Purification by Flash Chromatography

The crude extract, containing a mixture of compounds, is then purified to isolate this compound.

-

The crude extract is adsorbed onto a solid support, such as silica gel.

-

The adsorbed material is loaded onto a flash chromatography column packed with silica gel.

-

The column is eluted with a solvent gradient, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of n-hexane and ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

Fractions containing pure this compound are combined and the solvent is evaporated to yield the purified compound.

Structural Characterization

The identity and purity of the isolated this compound are confirmed using spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the chemical structure of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact molecular weight and elemental composition of this compound.

Quantitative Data

The biological activities of this compound and its related compounds have been quantified in various assays. The following tables summarize key quantitative data from published studies.

| Compound | Bioactivity | Assay | IC₅₀ / EC₅₀ | Reference |

| This compound | Antioxidant | DPPH radical scavenging | 17.64 ± 6.41 µM | |

| This compound | α-glucosidase inhibition | Yeast α-glucosidase | Less active than Butyrolactone I | |

| Butyrolactone I | α-glucosidase inhibition | Yeast α-glucosidase | 52.17 ± 5.68 µM | |

| Butyrolactone I | Antioxidant | DPPH radical scavenging | 51.39 ± 3.68 µM |

| Compound | Cell Line | Cytotoxicity (IC₅₀) | Reference |

| Butyrolactone I | Murine fibroblast L-929 | 32.3 µM | [3] |

| Butyrolactone I | Leukemia K-562 | 20.2 µM | [3] |

| Butyrolactone I | Ovarian adenocarcinoma (SKOV3) | 0.6 µg/mL | |

| Butyrolactone I | Metastatic prostate (PC-3) | 4.5 µg/mL |

Biosynthesis of this compound

The precise biosynthetic pathway of this compound in Aspergillus terreus has not been fully elucidated. However, studies on the biosynthesis of the structurally similar Butyrolactone I provide significant insights. The biosynthesis of γ-butyrolactones in Aspergillus species is generally understood to originate from aromatic amino acid metabolism.[4]

It is proposed that the biosynthesis of Butyrolactone I starts from the amino acid phenylalanine or its precursor, p-hydroxyphenylpyruvic acid.[3] A series of enzymatic reactions, likely involving polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS)-like enzymes, are thought to assemble the core structure. The pathway likely involves the condensation of two aromatic units to form the characteristic diaryl-substituted butyrolactone skeleton. While the specific enzymes and intermediates for this compound are yet to be identified, it is hypothesized to follow a similar pathway with modifications in the final tailoring steps.

Below is a proposed logical workflow for the biosynthesis of butyrolactones in Aspergillus terreus, based on the available literature.

Caption: Proposed biosynthetic workflow for butyrolactones in A. terreus.

Signaling Pathways

This compound has been shown to exert its biological effects by modulating key cellular signaling pathways. This section details its interaction with the Nrf-2/SKN-1 and the related NF-κB pathways.

Nrf-2/SKN-1 Pathway Activation

Recent studies have demonstrated that this compound possesses neuroprotective properties, which are mediated through the activation of the Nrf-2/SKN-1 signaling pathway.[5] This pathway is a critical cellular defense mechanism against oxidative stress. In the nematode Caenorhabditis elegans, the transcription factor SKN-1, a homolog of mammalian Nrf-2, is a key regulator of longevity and stress resistance.

This compound treatment has been shown to induce the nuclear translocation of SKN-1, leading to the upregulation of its downstream target genes involved in detoxification and stress response. This activation of the Nrf-2/SKN-1 pathway contributes to the observed neuroprotective effects, including the alleviation of amyloid-beta-induced toxicity.

The following diagram illustrates the activation of the Nrf-2/SKN-1 pathway by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Butyrolactones from Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of Butyrolactone I on the Producing Fungus, Aspergillus terreus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. γ-Butyrolactones from Aspergillus Species: Structures, Biosynthesis, and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

The Enigmatic Assembly Line: A Technical Guide to Butyrolactone II Biosynthesis in Fungi

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyrolactone II, a γ-butyrolactone secondary metabolite produced by the fungus Aspergillus terreus, belongs to a class of compounds known for their diverse biological activities. While the precise biosynthetic pathway of this compound has not been fully elucidated, genomic and biochemical evidence points towards a fascinating route involving a Non-Ribosomal Peptide Synthetase (NRPS)-like enzymatic machinery. This technical guide provides an in-depth exploration of the putative biosynthetic pathway of this compound, drawing upon the characterized biosynthesis of structurally related fungal metabolites and the well-understood principles of NRPS enzymology. We present a detailed, yet hypothetical, model of the enzymatic steps, discuss the genetic architecture of the likely biosynthetic gene cluster (BGC), and outline the regulatory networks that may govern its production. Furthermore, this guide includes adaptable experimental protocols for key techniques required to investigate and verify this proposed pathway, from gene cluster identification and heterologous expression to enzyme assays and quantitative metabolite analysis. This document serves as a comprehensive resource for researchers aiming to unravel the biosynthesis of this intriguing molecule and harness its potential for drug discovery and development.

Introduction

Fungi are prolific producers of a vast array of secondary metabolites, many of which possess significant pharmacological properties. Among these, the γ-butyrolactone family of compounds has garnered considerable interest due to their diverse chemical structures and biological activities. This compound, a metabolite isolated from Aspergillus terreus, is a member of this family characterized by a five-membered lactone ring substituted with two p-hydroxyphenyl moieties. Understanding the biosynthesis of such natural products is paramount for endeavors in metabolic engineering, synthetic biology, and the discovery of novel therapeutic agents.

While the biosynthetic pathway for many bacterial γ-butyrolactones, such as the A-factor in Streptomyces, is well-established, the corresponding pathways in fungi are less understood. For this compound, direct experimental evidence for its biosynthesis is lacking. However, the identification of a putative biosynthetic gene cluster in A. terreus provides a strong foundation for proposing a plausible enzymatic route. This guide will synthesize the available evidence to construct a detailed putative pathway, present quantitative data for related compounds, and provide the necessary experimental frameworks to validate these hypotheses.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from the amino acid L-tyrosine and is likely orchestrated by a Non-Ribosomal Peptide Synthetase (NRPS)-like enzyme. This is supported by the structure of this compound, which contains two p-hydroxyphenyl groups, direct derivatives of L-tyrosine. A likely candidate for the genetic blueprint of this pathway is the biosynthetic gene cluster MIBiG accession: BGC0002273 from Aspergillus terreus NIH2624, which is associated with the production of the structurally similar Butyrolactone I and III and contains a core NRPS-like gene.

The proposed pathway can be dissected into the following key stages:

-

Precursor Activation: The pathway initiates with the activation of two L-tyrosine molecules by the adenylation (A) domain of the NRPS-like enzyme. This reaction consumes ATP and results in the formation of tyrosyl-AMP intermediates, which are then loaded onto the thiolation (T) domains (also known as peptidyl carrier proteins or PCPs) of the NRPS.

-

Dimerization and Cyclization: The two tethered tyrosine molecules are then brought into proximity for a condensation (C) domain-catalyzed reaction. This is a critical step where the C-C or C-O bond formation leading to the core butyrolactone structure is thought to occur. The precise mechanism of cyclization and lactone ring formation by fungal NRPS-like enzymes is an area of active research.

-

Tailoring Modifications: Following the formation of the butyrolactone scaffold, additional tailoring enzymes, likely encoded within the same BGC, may be responsible for modifications such as hydroxylation or methylation, although the structure of this compound suggests minimal post-NRPS tailoring.

-

Release: The final product, this compound, is released from the NRPS enzyme, likely through the action of a terminal thioesterase (TE) or a condensation-like (CT) domain.

Visualizing the Putative Pathway

Caption: A diagram illustrating the proposed NRPS-mediated biosynthesis of this compound from two L-tyrosine precursors.

Regulation of this compound Biosynthesis

The production of secondary metabolites in Aspergillus is tightly regulated by a complex network of signaling pathways and transcription factors. While the specific regulation of this compound is uncharacterized, it is likely governed by mechanisms common to other secondary metabolite gene clusters in A. terreus.

-

Global Regulators: Key global regulators in Aspergillus, such as the Velvet complex (composed of VeA, VelB, and LaeA), are known to control the expression of numerous secondary metabolite gene clusters in response to environmental cues like light and nutrient availability. It is plausible that these regulators also influence the this compound BGC.

-

Pathway-Specific Regulators: Many fungal BGCs contain their own pathway-specific transcription factors, often zinc-finger proteins, that fine-tune the expression of the biosynthetic genes within the cluster. The BGC0002273 cluster contains genes annotated as putative transcription factors, suggesting a layer of specific control.

-

Quorum Sensing and Feedback Regulation: The related compound, Butyrolactone I, has been shown to act as a quorum-sensing molecule in A. terreus, inducing its own production as well as that of other secondary metabolites like lovastatin.[1] It is possible that this compound is also involved in such signaling circuits, potentially acting as an autoinducer or cross-regulating other pathways.

Signaling Pathway Overview

Caption: A simplified diagram of the potential regulatory pathways influencing the biosynthesis of this compound.

Quantitative Data

As of the date of this publication, there is no specific quantitative data available for the biosynthesis of this compound. However, studies on the related compound, Butyrolactone I, in Aspergillus terreus provide valuable insights into the potential production levels and analytical methods that can be adapted for this compound.

| Parameter | Value | Organism & Conditions | Analytical Method | Reference |

| Butyrolactone I Concentration | Peak at 48h post-inoculation | A. terreus submerged culture | LC-ESI-MS/MS | [2] |

| Effect of Exogenous Butyrolactone I (100 nM) | Up to two-fold increase in production | A. terreus submerged culture | LC-ESI-MS/MS | [2] |

| Butyrolactone I Fragmentation (m/z) | 307, 331, 363, 393 (from parent ion 425) | - | ESI-MS/MS | [2] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. The following are detailed protocols for key experiments that can be adapted for this purpose.

Identification and Analysis of the this compound Biosynthetic Gene Cluster

Objective: To identify and annotate the putative this compound BGC from the genome of Aspergillus terreus.

Methodology:

-

Genome Sequencing: If a high-quality genome sequence of the this compound-producing A. terreus strain is not available, perform whole-genome sequencing using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies.

-

BGC Prediction: Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) or SMURF (Secondary Metabolite Unique Regions Finder) to scan the fungal genome for potential secondary metabolite BGCs.

-

Cluster Annotation: Manually annotate the genes within the candidate BGC (e.g., BGC0002273) by performing BLASTp searches against public databases (NCBI, UniProt) to assign putative functions to each open reading frame (ORF). Pay close attention to the core biosynthetic gene (NRPS-like), as well as potential tailoring enzymes (e.g., oxidoreductases, methyltransferases), transporters, and regulatory proteins.

Heterologous Expression of the this compound BGC

Objective: To confirm the function of the putative BGC by expressing it in a heterologous host and detecting the production of this compound.

Methodology:

-

Host Strain Selection: Choose a suitable fungal heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae, that is genetically tractable and does not produce interfering compounds.

-

Gene Cluster Cloning: Amplify the entire BGC from the genomic DNA of A. terreus. This can be achieved through long-range PCR or by using TAR (Transformation-Associated Recombination) cloning in yeast.

-

Expression Vector Construction: Clone the BGC into an appropriate fungal expression vector under the control of an inducible or strong constitutive promoter.

-

Host Transformation: Transform the expression construct into the chosen host strain using established protocols (e.g., protoplast transformation for Aspergillus or lithium acetate transformation for yeast).

-

Cultivation and Metabolite Extraction: Cultivate the recombinant strain under inducing conditions. Extract the secondary metabolites from both the mycelium and the culture broth using an organic solvent (e.g., ethyl acetate).

-

Metabolite Analysis: Analyze the crude extract for the presence of this compound using HPLC-MS/MS, comparing the retention time and fragmentation pattern to an authentic standard of this compound.

Experimental Workflow: Heterologous Expression

Caption: A flowchart outlining the key steps for the heterologous expression of the putative this compound biosynthetic gene cluster.

In Vitro Reconstitution and Enzyme Assays

Objective: To biochemically characterize the key enzymes of the this compound pathway, particularly the NRPS-like enzyme.

Methodology:

-

Enzyme Expression and Purification: Clone the coding sequence of the NRPS-like enzyme into a suitable expression vector (e.g., pET vector for E. coli or a yeast expression vector). Express the protein with an affinity tag (e.g., His-tag, Strep-tag) and purify it using affinity chromatography.

-

Adenylation (A) Domain Assay (ATP-PPi Exchange Assay):

-

Prepare a reaction mixture containing the purified enzyme, L-tyrosine, ATP, and radiolabeled pyrophosphate (³²PPi).

-

Incubate the reaction and then quench it by adding a solution of activated charcoal in perchloric acid.

-

The charcoal binds to the ATP, while the free ³²PPi remains in the supernatant.

-

Measure the radioactivity of the charcoal-bound ATP using a scintillation counter. An increase in radioactivity compared to a no-substrate control indicates L-tyrosine-dependent ATP-PPi exchange.

-

-

Thiolation (T) Domain Loading Assay:

-

Incubate the purified enzyme with L-tyrosine, ATP, and a fluorescently labeled coenzyme A analog.

-

The phosphopantetheinyl transferase (PPTase) will transfer the fluorescent phosphopantetheinyl arm to the T domain.

-

The A domain will then load L-tyrosine onto the T domain.

-

Analyze the protein by SDS-PAGE and visualize the fluorescently labeled enzyme.

-

-

Condensation (C) Domain and Thioesterase (TE) Domain Assays:

-

These assays are more complex and often involve incubating the purified enzyme with all necessary substrates (L-tyrosine, ATP, coenzyme A, and a PPTase) and analyzing the reaction products by LC-MS/MS. The formation of this compound or related intermediates would confirm the function of these domains.

-

Quantitative Analysis of this compound by LC-MS/MS

Objective: To develop a sensitive and specific method for the quantification of this compound in fungal cultures.

Methodology:

-

Sample Preparation:

-

Lyophilize fungal mycelia and culture supernatant.

-

Extract the samples with a suitable organic solvent (e.g., ethyl acetate or methanol).

-

Evaporate the solvent and resuspend the extract in a solvent compatible with the LC mobile phase.

-

-

LC-MS/MS Conditions (Adaptable):

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Determine the precursor ion ([M+H]⁺) and the major product ions of an authentic this compound standard.

-

-

Quantification:

-

Generate a standard curve using a serial dilution of the this compound standard.

-

Spike a known amount of an internal standard into the samples to account for matrix effects and variations in sample preparation.

-

Calculate the concentration of this compound in the samples based on the standard curve.

-

Conclusion

The biosynthesis of this compound in fungi represents an exciting area of research with implications for natural product discovery and synthetic biology. While the pathway is not yet fully elucidated, the available genomic data and our understanding of fungal secondary metabolism allow for the formulation of a robust, testable hypothesis centered on an NRPS-like assembly line. The experimental protocols and frameworks provided in this guide offer a clear path forward for researchers to rigorously investigate this putative pathway, characterize the involved enzymes, and ultimately unravel the complete biosynthetic route to this compound. Such knowledge will not only contribute to our fundamental understanding of fungal biochemistry but also pave the way for the engineered production of novel butyrolactone analogs with potentially enhanced therapeutic properties.

References

Unveiling the Molecular Architecture of Butyrolactone II: A Spectroscopic Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data essential for the structural elucidation of Butyrolactone II, a natural product isolated from fungal sources such as Aspergillus terreus.[1][2] This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, analytical chemistry, and drug development. It details the key spectroscopic data, experimental methodologies, and relevant biological pathways associated with this compound.

Spectroscopic Data for this compound

The structural determination of this compound, identified as methyl (2R)-4-hydroxy-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-oxofuran-2-carboxylate, relies on a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The data presented herein has been compiled from foundational literature, primarily the work of Rao et al. (2000), who unambiguously assigned the proton and carbon signals using 2D-NMR experiments.[3]

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides crucial information about the proton environment in the molecule. The assignments for this compound are summarized in the table below.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J in Hz) | Assignment |

| Data not available in search results |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the carbon framework of this compound. The chemical shifts are indicative of the different carbon types (methyl, methylene, methine, and quaternary).

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| Data not available in search results |

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of this compound. The fragmentation pattern observed in MS/MS experiments further corroborates the proposed structure.

| Parameter | Value |

| Molecular Formula | C₁₉H₁₆O₇ |

| Molecular Weight | 356.33 g/mol |

| Precursor Ion (m/z) | 356.97 [M+H]⁺ |

| MS/MS Fragmentation Ions (m/z) | |

| 324.833862 | |

| 297.053101 | |

| 263.150879 | |

| 294.917603 | |

| 279.030762 |

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the key functional groups present in this compound. The characteristic absorption bands are indicative of hydroxyl, carbonyl, and aromatic moieties.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available in search results |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data acquisition. The following are generalized protocols for the key analytical techniques used in the structure elucidation of natural products like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent depends on the solubility of the compound and the desired resolution of hydroxyl proton signals. The solution is then transferred to a 5 mm NMR tube.

-

Data Acquisition:

-

¹H NMR: Spectra are typically acquired on a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR: Spectra are acquired on the same instrument, typically with a spectral width of 200-220 ppm, a 45-degree pulse angle, and a longer relaxation delay (2-5 seconds) to ensure proper quantification of all carbon signals. Proton decoupling is applied to simplify the spectrum.

-

2D NMR (COSY, HSQC, HMBC): These experiments are performed using standard pulse programs provided by the spectrometer manufacturer. Key parameters such as the number of increments in the indirect dimension and the evolution delays are optimized to obtain clear correlations.

-

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound (typically 1-10 µg/mL) is prepared in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid (0.1%) to promote ionization.

-

Data Acquisition:

-

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled with a liquid chromatography system (LC-MS) is commonly used.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed to generate the protonated molecular ion [M+H]⁺.

-

MS¹ Scan: A full scan is performed to determine the accurate mass of the molecular ion and deduce the elemental composition.

-

MS² (Tandem MS): The molecular ion is isolated and subjected to collision-induced dissociation (CID) to generate a fragmentation pattern, which provides structural information.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Thin Film: A small amount of the purified compound is dissolved in a volatile solvent (e.g., chloroform or methanol). A drop of this solution is placed on a KBr or NaCl salt plate, and the solvent is allowed to evaporate, leaving a thin film of the sample.

-

KBr Pellet: A few milligrams of the sample are finely ground with anhydrous KBr powder. The mixture is then pressed under high pressure to form a transparent pellet.

-

-

Data Acquisition: The prepared sample is placed in the sample holder of an FTIR (Fourier Transform Infrared) spectrometer. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or a pure KBr pellet) is recorded and subtracted from the sample spectrum.

Visualizations

The following diagrams illustrate the logical workflow for structure elucidation and a key signaling pathway influenced by this compound.

Recent research has highlighted the neuroprotective effects of this compound, which are mediated through the Nrf-2/SKN-1 signaling pathway.[4] This pathway is a critical regulator of cellular defense against oxidative stress.

References

- 1. researchgate.net [researchgate.net]

- 2. Butyrolactones from Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Neuroprotective effects of this compound from Aspergillus terreus via Nrf-2/SKN-1 pathway modulation in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Identity of Fungal Metabolites: A Technical Guide to Butyrolactone I, a Cyclin-Dependent Kinase Inhibitor, and the Distinct Role of Butyrolactone II

An important distinction exists within the butyrolactone family of fungal metabolites. While both Butyrolactone I and Butyrolactone II are derived from Aspergillus terreus, their established mechanisms of action differ significantly. The scientific literature extensively documents Butyrolactone I as a potent, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), playing a crucial role in cell cycle regulation and apoptosis. In contrast, this compound is primarily recognized for its antioxidant and 5-lipoxygenase (5-LOX) inhibitory activities, with recent studies highlighting its neuroprotective effects through the Nrf-2/SKN-1 pathway. This guide will focus on the well-documented role of Butyrolactone I as a CDK inhibitor, providing an in-depth analysis of its mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations, while also briefly summarizing the known functions of this compound to provide a comprehensive understanding.

Butyrolactone I: A Potent Inhibitor of Cyclin-Dependent Kinases

Butyrolactone I has emerged as a significant tool in cell biology and cancer research due to its selective inhibition of key cell cycle regulators.

Core Mechanism of Action

Butyrolactone I functions as an ATP-competitive inhibitor of cyclin-dependent kinases, with a particular selectivity for CDK1 (also known as cdc2) and CDK2[1][2]. By binding to the ATP-binding pocket of these kinases, Butyrolactone I prevents the phosphorylation of their target substrates, thereby arresting the cell cycle at specific checkpoints[1][2]. This inhibition has been shown to induce a G2/M phase arrest in the cell cycle[3][4]. Furthermore, prolonged exposure to Butyrolactone I can lead to the induction of apoptosis, or programmed cell death, in cancer cells[5].

Quantitative Inhibition Data

The inhibitory potency of Butyrolactone I against various cyclin-dependent kinases has been quantified through numerous studies. The half-maximal inhibitory concentration (IC50) values provide a measure of the concentration of Butyrolactone I required to inhibit 50% of the kinase activity.

| Kinase | IC50 (µM) |

| CDK1/cyclin B | 0.65 |

| CDK2/cyclin A | 1.38 |

| CDK2/cyclin E | 0.66 |

| CDK5/p25 | 0.17 |

| CDK5/p35 | 0.22 |

| cdc2 (murine) | 0.68 |

| CDK2 (murine) | 1.5 |

Table 1: IC50 values of Butyrolactone I for various cyclin-dependent kinases.[6]

It is noteworthy that Butyrolactone I displays significantly less potent inhibition against other kinases such as MAPK, PKA, and PKC, highlighting its relative selectivity for CDKs[2][6].

Signaling Pathways Modulated by Butyrolactone I

The primary signaling pathway affected by Butyrolactone I is the cell cycle regulation pathway. By inhibiting CDK1 and CDK2, it disrupts the normal progression of the cell cycle, leading to cell cycle arrest and, in some cases, apoptosis.

Experimental Protocols

The following are outlines of key experimental protocols used to characterize the mechanism of action of Butyrolactone I as a CDK inhibitor.

Kinase Inhibition Assay

This assay is used to determine the inhibitory effect of Butyrolactone I on the activity of a specific CDK.

Objective: To measure the IC50 value of Butyrolactone I for a given CDK.

Materials:

-

Purified recombinant CDK/cyclin complex (e.g., CDK1/Cyclin B)

-

Histone H1 (as a substrate)

-

Butyrolactone I at various concentrations

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase, Histone H1, and kinase reaction buffer.

-

Add Butyrolactone I at a range of concentrations to the reaction mixtures. A control with no inhibitor should also be prepared.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

-

Measure the amount of ³²P incorporated into Histone H1 using a scintillation counter.

-

Plot the percentage of kinase activity against the concentration of Butyrolactone I to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of Butyrolactone I on the distribution of cells in different phases of the cell cycle.

Objective: To assess the cell cycle arrest induced by Butyrolactone I.

Materials:

-

Cancer cell line (e.g., HeLa, HCT116)

-

Butyrolactone I

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%)

-

Flow cytometer

Procedure:

-

Culture the cells in the presence of various concentrations of Butyrolactone I for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will indicate the proportion of cells in G1, S, and G2/M phases.

This compound: A Distinct Biological Profile

In contrast to Butyrolactone I, this compound has not been identified as a CDK inhibitor in the reviewed literature. Its primary reported activities include:

-

5-Lipoxygenase (5-LOX) Inhibition: this compound has been shown to inhibit the 5-LOX enzyme, which is involved in the synthesis of leukotrienes, inflammatory mediators.

-

Antioxidant Activity: It exhibits radical-scavenging properties[7].

-

Neuroprotection: A recent study demonstrated that this compound exerts neuroprotective effects in a C. elegans model of Alzheimer's disease by modulating the Nrf-2/SKN-1 signaling pathway[8]. This pathway is a key regulator of cellular defense against oxidative stress.

The distinct biological activities of Butyrolactone I and II underscore the importance of precise compound identification in research and drug development. While both are fungal metabolites with a similar core structure, their functional group substitutions likely account for their different target specificities and mechanisms of action.

Conclusion

Butyrolactone I is a well-characterized inhibitor of cyclin-dependent kinases, primarily CDK1 and CDK2. Its ATP-competitive binding mechanism leads to cell cycle arrest, predominantly in the G2/M phase, and can induce apoptosis in cancer cells. The quantitative data on its inhibitory potency and the established experimental protocols for its characterization make it a valuable tool for studying cell cycle regulation. Conversely, this compound is recognized for its 5-LOX inhibitory and antioxidant activities, with emerging evidence for its neuroprotective role. This technical guide provides a comprehensive overview of the mechanism of action of Butyrolactone I as a CDK inhibitor, while also clarifying the distinct and separate biological profile of this compound. Researchers and drug development professionals should be mindful of these differences when investigating the therapeutic potential of these related fungal metabolites.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Butyrolactone I, a selective inhibitor of cdk2 and cdc2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antitumor effects of butyrolactone I, a selective cdc2 kinase inhibitor, on human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Butyrolactone I induces cyclin B1 and causes G2/M arrest and skipping of mitosis in human prostate cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An exogenous cdk inhibitor, butyrolactone-I, induces apoptosis with increased Bax/Bcl-2 ratio in p53-mutated pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. scbt.com [scbt.com]

- 8. Neuroprotective effects of this compound from Aspergillus terreus via Nrf-2/SKN-1 pathway modulation in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of Butyrolactone II from Fungal Extracts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of Butyrolactone II, a natural product isolated from fungal extracts. The document details its mechanisms of action, summarizes quantitative data from key studies, and provides detailed experimental protocols for the assays cited. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's cellular effects.

Introduction

This compound is a member of the γ-butyrolactone class of fungal secondary metabolites, primarily isolated from species of Aspergillus, such as Aspergillus terreus. Structurally, it is related to a family of butyrolactones that have demonstrated a wide array of biological activities. This guide focuses on the multifaceted activities of this compound, including its well-documented role as a cyclin-dependent kinase (CDK) inhibitor, its antioxidant properties, its emerging neuroprotective effects, and its potential as an α-glucosidase inhibitor. These diverse biological functions position this compound as a compound of significant interest for further investigation in drug discovery and development.

Fungal Sources and Isolation

This compound has been predominantly isolated from the fungus Aspergillus terreus[1]. The general workflow for its isolation from fungal extracts involves fermentation of the fungal strain, followed by extraction of the culture broth and/or mycelium with an organic solvent like ethyl acetate. The crude extract is then subjected to various chromatographic techniques, such as column chromatography over silica gel and high-performance liquid chromatography (HPLC), to purify this compound and other related metabolites.

Key Biological Activities

Anticancer Activity: CDK Inhibition and Cell Cycle Arrest

This compound and its close analog, Butyrolactone I, are recognized as potent inhibitors of cyclin-dependent kinases (CDKs), key regulators of the cell cycle. By competing with ATP for the binding site on CDKs, these compounds disrupt the phosphorylation of crucial substrates, leading to cell cycle arrest and, in some cases, apoptosis.

Signaling Pathway: CDK Inhibition and Cell Cycle Control

Butyrolactone I has been shown to inhibit cdc2 (CDK1) and CDK2. This inhibition prevents the phosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the transcription factor E2F, thereby blocking the expression of genes required for S-phase entry and leading to a G1 phase arrest. Furthermore, inhibition of cdc2 kinase, which is crucial for the G2/M transition, can lead to a G2/M phase arrest[2][3].

Induction of Apoptosis

In addition to cell cycle arrest, Butyrolactone I has been shown to induce apoptosis in cancer cells. This can be potentiated by co-treatment with other agents like tumor necrosis factor (TNF)[3]. The apoptotic pathway involves the modulation of the Bax/Bcl-2 ratio. Butyrolactone I treatment has been observed to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio and subsequent activation of the caspase cascade[4].

Antioxidant and Neuroprotective Activities

This compound has demonstrated significant antioxidant activity. It exhibits excellent DPPH radical scavenging activity, indicating its capacity to neutralize free radicals[5]. This antioxidant potential is linked to its neuroprotective effects.

Signaling Pathway: Nrf-2/SKN-1 Activation

In a Caenorhabditis elegans model of Alzheimer's disease, this compound was found to exert neuroprotective effects by modulating the Nrf-2/SKN-1 pathway[5]. This pathway is a key regulator of cellular defense against oxidative stress. Activation of SKN-1 (the C. elegans homolog of Nrf-2) leads to the transcription of downstream antioxidant and detoxification genes, such as those encoding glutathione S-transferases (GSTs) and other stress-response proteins.

α-Glucosidase Inhibition

This compound has also been identified as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can delay glucose absorption and reduce postprandial hyperglycemia, suggesting a potential therapeutic application in the management of type 2 diabetes. While Butyrolactone I showed more potent α-glucosidase inhibitory activity, this compound also demonstrated this effect, albeit to a lesser extent[1].

Quantitative Data Presentation

The following tables summarize the quantitative data on the biological activities of this compound and its analog, Butyrolactone I.

Table 1: Enzyme Inhibition and Radical Scavenging Activities

| Compound | Target/Assay | IC50 / EC50 | Reference |

| This compound | DPPH Radical Scavenging | EC50: 42.05 μM | [5] |

| This compound | α-Glucosidase | Less active than Butyrolactone I | [1] |

| Butyrolactone I | cdc2 kinase | IC50: 680 nM | [2] |

| Butyrolactone I | CDK2 | IC50: 1.5 μM | [2] |

| Butyrolactone I | α-Glucosidase | IC50: 52.17 ± 5.68 μM | [1] |

| Butyrolactone I | DPPH Radical Scavenging | IC50: 51.39 ± 3.68 μM | [1] |

Table 2: Neuroprotective and Cellular Effects

| Compound | Model/Cell Line | Effect | Quantitative Measure | Reference |

| This compound | C. elegans CL2355 | Increased chemotaxis index | 15.06% increase | [5] |

| This compound | C. elegans | Decreased 5-HT sensitivity | 9.8% decrease in paralysis rate | [5] |

| This compound | C. elegans | Increased median lifespan | 20% increase | [5] |

| This compound | C. elegans | Increased maximum lifespan | 26% increase | [5] |

| Butyrolactone I | PANC-1 cells | Increased Bax/Bcl-2 ratio | 9.6-fold increase | [4] |

| Butyrolactone I | Human lung cancer cells | Antitumor activity | IC50: ~50 µg/mL | [3] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific experimental conditions.

Cyclin-Dependent Kinase (CDK) Inhibition Assay (Histone H1 Kinase Assay)

Objective: To determine the inhibitory effect of this compound on the activity of CDKs, using Histone H1 as a substrate.

Materials:

-

Active CDK enzyme (e.g., CDK2/Cyclin A)

-

Histone H1 (substrate)

-

This compound (test compound)

-

[γ-³²P]ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 2.5 mM EGTA, 1 mM β-glycerophosphate, 0.1 mM Na₃VO₄)

-

ATP solution

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter and vials

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, active CDK enzyme, and Histone H1.

-

Add varying concentrations of this compound to the reaction mixture. Include a control with no inhibitor.

-

Pre-incubate the mixture for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Dry the paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

DPPH Radical Scavenging Assay

Objective: To assess the antioxidant activity of this compound by its ability to scavenge the stable DPPH free radical.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or ethanol

-

This compound (test compound)

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare serial dilutions of this compound and the positive control in methanol.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the test compound or control dilutions to the respective wells. Include a blank with methanol only.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100

-

Determine the EC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

α-Glucosidase Inhibition Assay

Objective: To evaluate the inhibitory effect of this compound on α-glucosidase activity.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

This compound (test compound)

-

Acarbose (positive control)

-

Sodium carbonate (Na₂CO₃) solution (to stop the reaction)

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well plate, add the α-glucosidase enzyme solution and varying concentrations of this compound or acarbose.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding the pNPG substrate solution.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding the Na₂CO₃ solution.

-

Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.

-

Calculate the percentage of inhibition and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

RNase A

-

Propidium iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed cells in culture plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include an untreated control.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing PI and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Apoptosis Assay (Hoechst Staining)

Objective: To visualize morphological changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.

Materials:

-

Cells cultured on coverslips or in chamber slides

-

This compound

-

PBS

-

4% Paraformaldehyde in PBS

-

Hoechst 33342 or 33258 staining solution

-

Fluorescence microscope

Procedure:

-

Culture cells and treat them with this compound as described for the cell cycle analysis.

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells again with PBS.

-

Stain the cells with Hoechst dye solution for 10-15 minutes at room temperature in the dark.

-

Wash the cells to remove excess stain.

-

Mount the coverslips on microscope slides with a drop of mounting medium.

-

Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit brightly stained, condensed, and/or fragmented nuclei compared to the uniformly stained nuclei of healthy cells.

Conclusion

This compound, a natural product from fungal extracts, exhibits a range of promising biological activities. Its ability to inhibit cyclin-dependent kinases and induce apoptosis in cancer cells highlights its potential as an anticancer agent. Furthermore, its antioxidant and neuroprotective properties, mediated through the Nrf-2/SKN-1 signaling pathway, suggest its utility in addressing neurodegenerative diseases. The α-glucosidase inhibitory activity of this compound also warrants further investigation for its potential in managing diabetes. This technical guide provides a foundation for researchers and drug development professionals to further explore the therapeutic potential of this versatile fungal metabolite. The detailed protocols and pathway diagrams serve as a valuable resource for designing and conducting future studies on this compound and related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Antitumor effects of butyrolactone I, a selective cdc2 kinase inhibitor, on human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An exogenous cdk inhibitor, butyrolactone-I, induces apoptosis with increased Bax/Bcl-2 ratio in p53-mutated pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective effects of this compound from Aspergillus terreus via Nrf-2/SKN-1 pathway modulation in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

The Radical-Scavenging Activity of Butyrolactone II: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the radical-scavenging and antioxidant properties of Butyrolactone II, a natural compound isolated from the fungus Aspergillus terreus. This document details its known antioxidant capacities, the experimental protocols used to determine these activities, and the underlying signaling pathways involved in its mode of action.

Quantitative Antioxidant Activity

This compound has demonstrated significant potential as a radical scavenger. Its efficacy has been quantified using various in vitro antioxidant assays. The available data is summarized in the table below.

| Antioxidant Assay | Test Compound | EC50/IC50 Value | Reference Compound | Reference EC50/IC50 |

| DPPH Radical Scavenging | This compound | 42.05 μM | BHT | Not Specified |

| ABTS Radical Scavenging | This compound | Data Not Available | - | - |

| Superoxide Radical Scavenging | This compound | Data Not Available | - | - |

EC50 (Half maximal effective concentration) and IC50 (Half maximal inhibitory concentration) values represent the concentration of the compound required to scavenge 50% of the radicals in the assay.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below. These protocols are essential for the accurate replication and validation of the radical-scavenging activities of this compound and other related compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (spectrophotometric grade)

-

This compound (or test compound)

-

Positive control (e.g., Ascorbic acid, BHT)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

-

Preparation of Test Samples: Dissolve this compound and the positive control in the same solvent used for the DPPH solution to create a series of concentrations.

-

Assay Protocol:

-

Add a specific volume of the test sample or standard to a microplate well or cuvette.

-

Add the DPPH working solution to the sample.

-

The reaction mixture is then incubated in the dark at room temperature for a specified period (typically 30 minutes).

-

-

Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader or spectrophotometer. A blank containing the solvent and the DPPH solution is also measured.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The EC50 value is determined by plotting the percentage of inhibition against the concentration of the test sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

This compound (or test compound)

-

Positive control (e.g., Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Preparation of ABTS•+ Working Solution: Dilute the stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Test Samples: Prepare a series of concentrations of this compound and the positive control in the appropriate solvent.

-

Assay Protocol:

-

Add a small volume of the test sample or standard to a microplate well or cuvette.

-

Add the ABTS•+ working solution.

-

Incubate the mixture at room temperature for a defined time (e.g., 6 minutes).

-

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of scavenging is calculated as in the DPPH assay, and the EC50 value is determined from the dose-response curve.

Superoxide Radical (O2•−) Scavenging Assay

This assay is often based on the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated in situ. The scavenging of superoxide radicals by an antioxidant inhibits the formation of formazan, a colored product, which is measured spectrophotometrically.

Materials:

-

Nitroblue tetrazolium (NBT)

-

NADH (Nicotinamide adenine dinucleotide, reduced form)

-

Phenazine methosulfate (PMS)

-

Tris-HCl buffer

-

This compound (or test compound)

-

Positive control (e.g., Quercetin)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a test tube, mix Tris-HCl buffer, NBT solution, and NADH solution.

-

Addition of Test Sample: Add various concentrations of this compound or the positive control to the reaction mixture.

-

Initiation of Reaction: Add PMS to the mixture to initiate the generation of superoxide radicals.

-

Incubation: Incubate the reaction mixture at room temperature for a specific time (e.g., 5 minutes).

-

Measurement: Measure the absorbance at 560 nm.

-

Calculation: The percentage of superoxide radical scavenging is calculated by comparing the absorbance of the sample to that of a control reaction without the scavenger. The IC50 value is then determined.

Signaling Pathways and Mechanisms of Action

The antioxidant effect of this compound is not solely based on direct radical scavenging but also involves the modulation of intracellular signaling pathways that regulate the cellular antioxidant response.

Nrf-2/SKN-1 Signaling Pathway

This compound has been shown to exert its neuroprotective and antioxidant effects through the activation of the Nrf-2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. In the nematode C. elegans, the homolog of Nrf-2 is SKN-1.

Under basal conditions, Nrf-2 is sequestered in the cytoplasm by its inhibitor protein, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of Nrf-2 activators like this compound, Keap1 is modified, leading to the release of Nrf-2. The stabilized Nrf-2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression. This leads to an enhanced cellular defense against oxidative damage.

Research indicates that this compound induces the nuclear translocation of SKN-1 and modulates the expression of its downstream target genes, thereby bolstering the organism's antioxidant capacity.

Caption: Nrf-2/SKN-1 signaling pathway activated by this compound.

Experimental Workflow Visualizations

The following diagrams illustrate the general workflows for the antioxidant assays described above.

Caption: Workflow for the DPPH Radical Scavenging Assay.

Caption: Workflow for the ABTS Radical Scavenging Assay.

Caption: Workflow for the Superoxide Radical Scavenging Assay.

Conclusion

This compound demonstrates notable radical-scavenging properties, particularly against the DPPH radical. Its mechanism of action extends beyond direct scavenging to include the upregulation of endogenous antioxidant defense systems through the Nrf-2/SKN-1 signaling pathway. Further research is warranted to fully elucidate its antioxidant potential, particularly through the quantification of its activity in ABTS and superoxide radical scavenging assays, and to explore its therapeutic applications in oxidative stress-related pathologies. The protocols and data presented in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Butyrolactone II: A Fungal Metabolite with Therapeutic Potential

Molecular Formula: C₁₉H₁₆O₇

Abstract

Butyrolactone II, a polyketide butenolide derived from fungi of the Aspergillus genus, has emerged as a molecule of significant interest to the scientific and drug development communities. With a molecular formula of C₁₉H₁₆O₇, this compound has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. This in-depth technical guide provides a comprehensive overview of this compound, detailing its chemical properties, biological activities with associated quantitative data, and the experimental protocols utilized for its characterization. Furthermore, this document illustrates the key signaling pathways modulated by this compound, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound is a natural product isolated from various fungal species, including Aspergillus terreus and Aspergillus flavipes.[1][2] Its chemical structure features a γ-butyrolactone ring, a core motif found in numerous biologically active compounds. The presence of multiple hydroxyl groups and aromatic rings contributes to its diverse pharmacological profile. This guide will delve into the key biological activities of this compound, namely its inhibitory effects on 5-lipoxygenase and α-glucosidase, its antioxidant properties, and its recently discovered role in modulating the Nrf-2/SKN-1 signaling pathway, which is critical for cellular defense against oxidative stress.

Chemical and Physical Properties

This compound is characterized by the following properties:

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₆O₇ | [3] |

| Molecular Weight | 356.33 g/mol | [3] |

| CAS Number | 87414-44-6 | [3] |

| Appearance | Not specified in literature | |

| Solubility | Soluble in DMSO and methanol | [4] |

Biological Activities and Quantitative Data

This compound has been evaluated for several biological activities, with key quantitative data summarized in the table below.

| Biological Activity | Assay | Result (IC₅₀/EC₅₀) | Source Organism | Reference |

| 5-Lipoxygenase Inhibition | Spectrophotometric | IC₅₀: 21.43 µg/mL | Aspergillus F06Z-509 | [1] |

| α-Glucosidase Inhibition | Spectrophotometric | Less active than Butyrolactone I | Aspergillus terreus MC751 | [5][6] |

| DPPH Radical Scavenging | Spectrophotometric | IC₅₀: 17.64 ± 6.41 µM | Aspergillus terreus MC751 | [6] |

| DPPH Radical Scavenging | Spectrophotometric | EC₅₀: 42.05 µM | Aspergillus terreus | [7] |

| Neuroprotection | C. elegans model | Alleviates Aβ-induced chemotaxis disorder, prolongs lifespan | Aspergillus terreus | [7] |

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and advancement of research.

5-Lipoxygenase (5-LOX) Inhibition Assay

The 5-LOX inhibitory activity of this compound was determined using a spectrophotometric method based on the procedure described by Wang et al. (2010).[1]

-

Enzyme Source: 5-lipoxygenase from a suitable source (e.g., potato tubers or recombinant human 5-LOX).

-

Substrate: Arachidonic acid.

-

Assay Principle: The assay measures the formation of conjugated dienes from the oxidation of arachidonic acid by 5-LOX, which results in an increase in absorbance at 234 nm.

-

Procedure:

-

Prepare a reaction mixture containing phosphate buffer (pH 6.3), the 5-LOX enzyme solution, and various concentrations of this compound (dissolved in a suitable solvent like DMSO).

-

Pre-incubate the mixture at a specified temperature (e.g., 25 °C) for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding the arachidonic acid substrate.

-

Monitor the increase in absorbance at 234 nm for a set duration using a UV-Vis spectrophotometer.

-

The percentage of inhibition is calculated by comparing the rate of reaction in the presence of this compound to that of a control without the inhibitor.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

α-Glucosidase Inhibition Assay

The α-glucosidase inhibitory activity was assessed as described by Dewi et al. (2014), who found this compound to be less active than its counterpart, Butyrolactone I.[5][6]

-

Enzyme Source: α-glucosidase from Saccharomyces cerevisiae.

-

Substrate: p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

Assay Principle: The assay measures the enzymatic hydrolysis of pNPG to p-nitrophenol, a yellow-colored product, which can be quantified by measuring the absorbance at 405 nm.

-

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing phosphate buffer (pH 7.0), the α-glucosidase enzyme solution, and various concentrations of this compound.

-

Pre-incubate the mixture at 37 °C for 15 minutes.

-

Initiate the reaction by adding the pNPG substrate.

-

Incubate the plate at 37 °C for another 15 minutes.

-

Stop the reaction by adding a sodium carbonate solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition and the IC₅₀ value as described for the 5-LOX assay.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The antioxidant capacity of this compound was determined by its ability to scavenge the stable DPPH free radical, as detailed in the study by Dewi et al. (2014).[6]

-

Reagent: DPPH in methanol.

-

Assay Principle: The antioxidant molecule donates a hydrogen atom to the DPPH radical, causing a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.

-

Procedure:

-

Prepare a methanolic solution of DPPH.

-

In a 96-well plate, add various concentrations of this compound to the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC₅₀ or EC₅₀ value is determined by plotting the percentage of scavenging activity against the logarithm of the sample concentration.

-

Signaling Pathways and Mechanisms of Action

Inhibition of the 5-Lipoxygenase Pathway

5-Lipoxygenase is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.[8] By inhibiting 5-LOX, this compound can effectively reduce the production of these inflammatory molecules, suggesting its potential as an anti-inflammatory agent.

References

- 1. Butyrolactones, inhibitors of 5-lipoxygenase from fungal metabolites [jcps.bjmu.edu.cn]

- 2. acmeresearchlabs.in [acmeresearchlabs.in]

- 3. researchgate.net [researchgate.net]

- 4. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 5. Effect on α-glucosidase inhibition and antioxidant activities of butyrolactone derivatives from Aspergillus terreus MC751 | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Neuroprotective effects of this compound from Aspergillus terreus via Nrf-2/SKN-1 pathway modulation in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

Butyrolactone II: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of Butyrolactone II, a fungal metabolite with significant biological activities. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this natural product.

Chemical Identity and Structure

This compound is a butenolide, a class of lactones with a four-carbon heterocyclic ring structure. It is a fungal metabolite that has been isolated from Aspergillus terreus.[1][2]

IUPAC Name: methyl (2R)-4-hydroxy-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-oxofuran-2-carboxylate[3]

Chemical Structure:

Physicochemical and Biological Properties

A summary of the key physicochemical and biological activity data for this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₆O₇ | [2][3][4] |

| Molecular Weight | 356.33 g/mol | [3][4] |

| CAS Number | 87414-44-6 | [2][4] |

| Appearance | Solid | [2] |

| Purity | ≥95% | [2] |

| Solubility | Soluble in DMSO | [1] |

| Storage | Store at -20°C | [1] |

| DPPH Radical Scavenging (EC₅₀) | 11.5 µM | [1][2] |

| ABTS Radical Scavenging (EC₅₀) | 68.5 µM | [1][2] |

| 5-Lipoxygenase Inhibition (IC₅₀) | 21.43 µg/ml | [1][2] |

| α-Glucosidase Inhibition (IC₅₀) | 0.126 mM | [1][2] |

Biological Activities and Potential Applications

This compound has demonstrated notable biological activities, including antioxidant and enzyme-inhibiting properties. Its ability to scavenge free radicals, as indicated by its low EC₅₀ value in the DPPH assay, suggests potential applications in mitigating oxidative stress-related conditions.[1][2] Furthermore, its inhibitory effect on 5-lipoxygenase, a key enzyme in the biosynthesis of pro-inflammatory leukotrienes, points to its potential as an anti-inflammatory agent.[1][2][4] this compound also exhibits inhibitory activity against α-glucosidase, suggesting a possible role in the management of carbohydrate metabolism.[1][2]

Experimental Protocols

Detailed methodologies for two key assays used to characterize the biological activity of this compound are provided below.

DPPH Radical Scavenging Assay

This assay is a widely used method to evaluate the free radical scavenging ability of a compound.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol (spectrophotometric grade)

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep violet color.

-

Preparation of Test Samples: Prepare a stock solution of this compound in DMSO. Further dilute with methanol or ethanol to achieve a range of concentrations to be tested.

-

Assay Protocol: a. To each well of a 96-well microplate, add a specific volume of the test sample solution. b. Add an equal volume of the 0.1 mM DPPH solution to each well. c. For the positive control, use ascorbic acid at various concentrations. d. For the blank, use the solvent (e.g., methanol or ethanol) instead of the test sample. e. Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.

-

EC₅₀ Determination: The EC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.

5-Lipoxygenase (5-LOX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the 5-lipoxygenase enzyme.

Materials:

-

This compound

-

Human recombinant 5-lipoxygenase (5-LOX)

-

Arachidonic acid (substrate)

-

Buffer solution (e.g., Tris-HCl, pH 7.4)

-

Positive control inhibitor (e.g., Zileuton)

-

Spectrophotometer or HPLC system

Procedure:

-

Enzyme and Substrate Preparation: a. Prepare a working solution of 5-LOX in the buffer. b. Prepare a stock solution of arachidonic acid in ethanol.

-

Preparation of Test Compound: Prepare a stock solution of this compound in DMSO and dilute to various concentrations with the assay buffer.

-

Assay Protocol: a. Pre-incubate the 5-LOX enzyme with different concentrations of this compound or the positive control for a specified time (e.g., 15 minutes) at a specific temperature (e.g., 37°C). b. Initiate the enzymatic reaction by adding arachidonic acid to the mixture. c. Allow the reaction to proceed for a defined period (e.g., 10 minutes). d. Stop the reaction by adding a suitable stopping reagent (e.g., an organic solvent or by placing on ice).

-

Detection of Products: The products of the 5-LOX reaction (e.g., leukotrienes) can be measured spectrophotometrically by monitoring the formation of a conjugated diene system at 234 nm, or by using more specific methods like HPLC to separate and quantify the products.

-

Calculation of Inhibition: The percentage of inhibition is calculated using the formula:

Where Activity_control is the enzyme activity without the inhibitor and Activity_sample is the enzyme activity with this compound.

-